3,3'-(Dimethylsilylene)bispropionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Dimethylsilylene)bispropionic acid is an organosilicon compound with the molecular formula C8H16O4Si and a molecular weight of 204.3 g/mol . This compound is characterized by the presence of a dimethylsilylene group flanked by two propionic acid moieties. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3,3’-(Dimethylsilylene)bispropionic acid typically involves the reaction of dimethylchlorosilane with propionic acid under controlled conditions . The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3,3’-(Dimethylsilylene)bispropionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The propionic acid groups can undergo esterification or amidation reactions with appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and esterification agents like alcohols in the presence of acid catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3’-(Dimethylsilylene)bispropionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound is utilized in the study of silicon-based biochemistry and its interactions with biological systems.
Medicine: Research into its potential therapeutic applications, including drug delivery systems, is ongoing.
Industry: It is employed in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3’-(Dimethylsilylene)bispropionic acid involves its interaction with molecular targets through its silicon and propionic acid groups. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in drug delivery systems, the compound can facilitate the transport of therapeutic agents across biological membranes .
Comparison with Similar Compounds
3,3’-(Dimethylsilylene)bispropionic acid can be compared with other similar compounds, such as:
3,3’-(Cyclobutane-1,3-diyl)dipropanoic acid: This compound has a cyclobutane ring instead of a dimethylsilylene group, leading to different chemical properties and applications.
3,3’-(Decylcarbamothioylazanediyl)dipropanoic acid: The presence of a decylcarbamothioylazanediyl group imparts unique characteristics to this compound.
3,3-Dimethylhexanedioic acid: This compound lacks the silicon atom, resulting in different reactivity and uses.
The uniqueness of 3,3’-(Dimethylsilylene)bispropionic acid lies in its silicon-containing structure, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
13617-15-7 |
---|---|
Molecular Formula |
C8H16O4Si |
Molecular Weight |
204.30 g/mol |
IUPAC Name |
3-[2-carboxyethyl(dimethyl)silyl]propanoic acid |
InChI |
InChI=1S/C8H16O4Si/c1-13(2,5-3-7(9)10)6-4-8(11)12/h3-6H2,1-2H3,(H,9,10)(H,11,12) |
InChI Key |
GBWOXZNEMWSIQQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCC(=O)O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.